molecular formula C21H28Cl2N2 B010909 Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- CAS No. 106246-33-7

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

Cat. No. B010909
M. Wt: 379.4 g/mol
InChI Key: VIOMIGLBMQVNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chlorinated benzenamine compounds involves nucleophilic substitution reactions and electrophilic aromatic substitution. For example, the synthesis of similar compounds like 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol involves complex reactions characterized by single-crystal X-ray diffraction, highlighting the intricate process of obtaining chlorinated benzenamine derivatives (Li-Zhipeng Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of chlorinated benzenamine compounds has been thoroughly investigated through techniques like X-ray diffraction. These studies reveal the planar nature of the benzene ring system and the specific angles formed by pyrazole rings, contributing to the compound's unique molecular geometry (Li-Zhipeng Tang et al., 2014).

Chemical Reactions and Properties

Chlorinated benzenamines participate in various chemical reactions, forming complex structures with notable luminescent properties. The synthesis and structural characterization of such compounds underscore the versatility and reactivity of the benzenamine scaffold (Li-Zhipeng Tang et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as their luminescent behavior, are directly influenced by their molecular structure. The optimized geometry parameters obtained through density functional theory highlight the compound's stability and potential for luminescent applications (Li-Zhipeng Tang et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for understanding the compound's applications. The detailed synthesis and characterization processes elucidate the compound's robustness and the influence of molecular structure on its chemical behavior (Li-Zhipeng Tang et al., 2014).

Scientific Research Applications

  • Cancer Research : A study by Weisburger et al. (1984) found that feeding F344 rats and B6C3F1 mice with derivatives of benzenamine, including 4,4'-methylenebis(N,N-dimethyl)-benzenamine, increased thyroid and liver neoplasms, indicating its potential carcinogenic effects (Weisburger, Murthy, Lilja, & Lamb, 1984).

  • Antifungal Properties : Malhotra et al. (2012) synthesized benzenamine derivatives showing varied antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. The antifungal activity was enhanced by substituting chloro, nitro, and methoxy groups at para positions (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).

  • Supramolecular Architecture : Research by Wang et al. (2012) on supramolecular architectures based on 4,4′-methylene-bis(benzenamine) and aromatic carboxylic acid guests showed structural diversity and thermal stability, indicating potential applications in materials science (Wang, Zhao, Liu, Liu, Xiao, & Hu, 2012).

  • Dye Synthesis : A study by Peesapati et al. (1993) discussed the synthesis of Styrylpyridinium dyes containing methylenebis[benzenamine], showcasing the compound's relevance in dye production (Peesapati, Rao, & Pethrick, 1993).

  • Crystal Structure Analysis : Yang et al. (2010) studied the crystal structure of a related compound, 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, finding that it crystallizes in the orthorhombic space group with molecules linked via N-H...O and N-H...N hydrogen bonds (Yang, Li, Liu, Feng, & Zhu, 2010).

  • Chemical Reactivity Studies : Research by Iwanami et al. (1964) explored the reactions of diethyl acetylenedicarboxylate with ethylenediamine and propylenediamine, leading to various compounds, some of which undergo hydrolysis to produce pyruvic acid, carbon dioxide, and amines (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Safety And Hazards


  • Toxicity : 4,4’-methylenebis[3-chloro-2,6-diethyl-] is toxic if ingested, inhaled, or absorbed through the skin. Proper protective measures are essential during handling.

  • Carcinogenicity : Some studies suggest a potential link to cancer, especially in occupational settings. Adequate precautions are necessary.

  • Environmental Impact : Disposal should follow regulations to prevent environmental contamination.


Future Directions

Research on this compound continues, focusing on its applications in materials science, pharmaceuticals, and environmental remediation. Further studies are needed to explore its reactivity, stability, and potential alternatives with improved safety profiles.


properties

IUPAC Name

4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOMIGLBMQVNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073031
Record name Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Off-white odorless granules; [Air Products MSDS]
Record name Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Methylenebis(3-chloro-2,6-diethylaniline)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19038
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

CAS RN

106246-33-7
Record name Methylenebis(3-chloro-2,6-diethylaniline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106246-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Methylenebis(3-chloro-2,6-diethylbenzenamine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106246337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4-methylenebis-3-(chloro-2,6-diethyl)-aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4′-Methylenebis[3-chloro-2,6-diethylbenzenamine]
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN49RAR5P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Reactant of Route 6
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

Citations

For This Compound
1
Citations
L Carlsen, JD Walker - Partial order in environmental sciences and …, 2006 - Springer
The interplay between partial order ranking and Quantitative Structure Activity Relationships (QSARs) constitute a strong decision support tool. By means of partial order ranking it is …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.